Cas no 109461-15-6 (Zolpidem 6-Carboxylic Acid)
Zolpidem 6-Carboxylic Acid Chemical and Physical Properties
Names and Identifiers
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- Imidazo[1,2-a]pyridine-6-carboxylicacid, 3-[2-(dimethylamino)-2-oxoethyl]-2-(4-methylphenyl)-
- 3-[2-(dimethylamino)-2-oxoethyl]-2-(4-methylphenyl)imidazo[1,2-a]pyridine-6-carboxylic acid
- Zolpidem 6-Carboxyli
- ZOLPIDEM 6-CARBOXYLIC ACID
- Imidazo[1,2-a]pyridine-6-carboxylicacid,3-[2-(dimethylamino)-2-oxoethyl]-2-(4-methylphenyl)
- SL 84.0853
- UNII-9XFN6PR11W
- AKOS030254536
- 9XFN6PR11W
- RFUGIBAONXDHRM-UHFFFAOYSA-N
- SCHEMBL2312485
- Imidazo(1,2-a)pyridine-6-carboxylic acid, 3-(2-(dimethylamino)-2-oxoethyl)-2-(4-methylphenyl)-
- 3-[(DIMETHYLCARBAMOYL)METHYL]-2-(4-METHYLPHENYL)IMIDAZO[1,2-A]PYRIDINE-6-CARBOXYLIC ACID
- Zolpidem carboxylic acid metabolite (M2)
- 3-dimethylcarbamoylmethyl-2-(4-tolyl)imidazo[1,2-a]pyridine-6-carboxylic acid
- 3-(2-(Dimethylamino)-2-oxoethyl)-2-(p-tolyl)imidazo[1,2-a]pyridine-6-carboxylic acid
- 109461-15-6
- Q27273349
- A903988
- SL-84.0853
- Zolpidem-M 2
- BCP34186
- DTXSID80148939
- Zolpidem 6-Carboxylic Acid
-
- Inchi: 1S/C19H19N3O3/c1-12-4-6-13(7-5-12)18-15(10-17(23)21(2)3)22-11-14(19(24)25)8-9-16(22)20-18/h4-9,11H,10H2,1-3H3,(H,24,25)
- InChI Key: RFUGIBAONXDHRM-UHFFFAOYSA-N
- SMILES: O=C(CC1=C(C2C=CC(C)=CC=2)N=C2C=CC(C(=O)O)=CN12)N(C)C
Computed Properties
- Exact Mass: 337.14300
- Monoisotopic Mass: 337.14264148g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 25
- Rotatable Bond Count: 4
- Complexity: 502
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.7
- Topological Polar Surface Area: 74.9Ų
Experimental Properties
- Melting Point: 170-172?C
- Solubility: DMSO (Slightly), Methanol (Slightly)
- PSA: 74.91000
- LogP: 2.63860
Zolpidem 6-Carboxylic Acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | Z650010-1mg |
Zolpidem 6-Carboxylic Acid |
109461-15-6 | 1mg |
$ 299.00 | 2023-09-05 | ||
| TRC | Z650010-2mg |
Zolpidem 6-Carboxylic Acid |
109461-15-6 | 2mg |
$ 574.00 | 2023-04-12 | ||
| TRC | Z650010-5mg |
Zolpidem 6-Carboxylic Acid |
109461-15-6 | 5mg |
$ 1360.00 | 2023-09-05 | ||
| TRC | Z650010-10mg |
Zolpidem 6-Carboxylic Acid |
109461-15-6 | 10mg |
$ 2405.00 | 2023-09-05 |
Zolpidem 6-Carboxylic Acid Suppliers
Zolpidem 6-Carboxylic Acid Related Literature
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Kaiyuan Huang,Wangkang Qiu,Meilian Ou,Xiaorui Liu,Zenan Liao,Sheng Chu RSC Adv., 2020,10, 18824-18829
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Andre Prates Pereira,Tao Dong,Eric P. Knoshaug,Nick Nagle,Ryan Spiller,Bonnie Panczak,Christopher J. Chuck,Philip T. Pienkos Sustainable Energy Fuels, 2020,4, 3400-3408
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Priyambada Nayak,Tanmaya Badapanda,Anil Kumar Singh,Simanchalo Panigrahi RSC Adv., 2017,7, 16319-16331
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Ruili Liu,Mengping Gao,Jing Zhang,Zhilian Li,Jinyang Chen,Ping Liu,Dongqing Wu RSC Adv., 2015,5, 24205-24209
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Wenjie Zhao,Hua Hou,Yuchun Jin,Zhixiang Zeng,Xuedong Wu,Qunji Xue RSC Adv., 2014,4, 60307-60315
Additional information on Zolpidem 6-Carboxylic Acid
Introduction to Zolpidem 6-Carboxylic Acid (CAS No. 109461-15-6)
Zolpidem 6-Carboxylic Acid, a derivative of the well-known sedative Zolpidem, is a compound of significant interest in the field of pharmaceutical chemistry and neurobiology. With the CAS number 109461-15-6, this molecule has garnered attention for its potential therapeutic applications and mechanistic insights into sleep regulation. This article provides a comprehensive overview of Zolpidem 6-Carboxylic Acid, highlighting its chemical properties, biological significance, and the latest research findings that underscore its relevance in modern medicine.
The chemical structure of Zolpidem 6-Carboxylic Acid is characterized by a pyrazolodiazepine core, which is a modified version of the benzodiazepine scaffold found in many anxiolytic and sedative drugs. The introduction of a carboxylic acid group at the 6-position of the pyrazolodiazepine ring imparts unique pharmacological properties that distinguish it from its parent compound. This modification enhances the compound's solubility and bioavailability, making it a promising candidate for further pharmacological exploration.
In recent years, researchers have been increasingly interested in the modulation of sleep-wake cycles through targeted pharmacological interventions. Zolpidem 6-Carboxylic Acid has emerged as a key player in this domain due to its selective action on the gamma-aminobutyric acid (GABA) receptor system. Specifically, it interacts with GABAA receptors that contain alpha-1 subunits, which are predominantly expressed in the brain regions involved in sleep regulation. This selective binding profile allows Zolpidem 6-Carboxylic Acid to induce sedation and hypnosis without producing the same level of side effects associated with broader-spectrum GABA modulators.
One of the most compelling aspects of Zolpidem 6-Carboxylic Acid is its potential to serve as a scaffold for developing novel therapeutics with improved efficacy and safety profiles. Recent studies have demonstrated that derivatives of this compound exhibit enhanced binding affinity to GABAA receptors while minimizing off-target effects. This has led to investigations into its use as a treatment for insomnia, particularly in patients who have developed tolerance or resistance to conventional hypnotics.
The synthesis of Zolpidem 6-Carboxylic Acid involves multi-step organic reactions that require precise control over reaction conditions and reagent selection. Advanced synthetic methodologies, such as palladium-catalyzed cross-coupling reactions and enzymatic hydrolysis, have been employed to achieve high yields and purity levels. These synthetic strategies not only facilitate the production of Zolpidem 6-Carboxylic Acid but also provide valuable insights into the development of other GABA modulating agents.
Beyond its therapeutic potential, Zolpidem 6-Carboxylic Acid has been explored as a tool compound in neurobiological research. Its selective interaction with GABAA receptors makes it an invaluable probe for studying the mechanisms underlying sleep regulation and anxiety disorders. By using radiolabeled versions of this compound, researchers can investigate receptor binding dynamics and signal transduction pathways in vivo and in vitro. These studies have provided novel insights into the complex interplay between neurotransmitter systems and their role in maintaining homeostasis.
The pharmacokinetic properties of Zolpidem 6-Carboxylic Acid have also been extensively studied to optimize its clinical application. Unlike its parent compound, Zolpidem, which is rapidly metabolized by cytochrome P450 enzymes, Zolpidem 6-Carboxylic Acid exhibits a longer half-life. This extended duration of action suggests that it may be more effective in treating chronic insomnia compared to traditional hypnotics. Additionally, its improved solubility enhances oral bioavailability, making it a more viable therapeutic option for patients.
In conclusion, Zolpidem 6-Carboxylic Acid (CAS No. 109461-15-6) represents a significant advancement in the field of sleep medicine and neuropharmacology. Its unique chemical structure, selective receptor interactions, and favorable pharmacokinetic profile position it as a promising therapeutic agent for insomnia and related disorders. Ongoing research continues to uncover new applications for this compound, reinforcing its importance in both clinical practice and scientific inquiry.
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